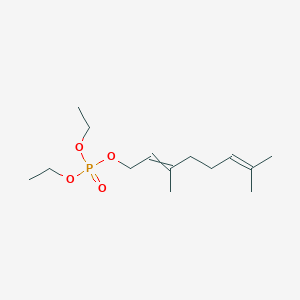
3,7-Dimethylocta-2,6-dien-1-YL diethyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-Dimethylocta-2,6-dien-1-YL diethyl phosphate is an organic compound that belongs to the class of monoterpenoids It is characterized by its unique structure, which includes a phosphate group attached to a 3,7-dimethylocta-2,6-dien-1-yl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethylocta-2,6-dien-1-YL diethyl phosphate typically involves the reaction of 3,7-dimethylocta-2,6-dien-1-ol with diethyl phosphorochloridate. The reaction is carried out under anhydrous conditions, often using a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction proceeds as follows:
3,7-Dimethylocta-2,6-dien-1-ol+Diethyl phosphorochloridate→3,7-Dimethylocta-2,6-dien-1-YL diethyl phosphate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
3,7-Dimethylocta-2,6-dien-1-YL diethyl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
3,7-Dimethylocta-2,6-dien-1-YL diethyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3,7-Dimethylocta-2,6-dien-1-YL diethyl phosphate involves its interaction with specific molecular targets. The phosphate group can participate in phosphorylation reactions, which are crucial in various biochemical pathways. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Geranyl acetate: Similar in structure but with an acetate group instead of a phosphate group.
Linalool: A monoterpenoid alcohol with a similar backbone but different functional groups.
Neryl acetate: Another monoterpenoid with an acetate group.
Uniqueness
3,7-Dimethylocta-2,6-dien-1-YL diethyl phosphate is unique due to its phosphate group, which imparts distinct chemical and biological properties. This makes it valuable for specific applications where phosphorylation is required.
Eigenschaften
CAS-Nummer |
60699-29-8 |
|---|---|
Molekularformel |
C14H27O4P |
Molekulargewicht |
290.34 g/mol |
IUPAC-Name |
3,7-dimethylocta-2,6-dienyl diethyl phosphate |
InChI |
InChI=1S/C14H27O4P/c1-6-16-19(15,17-7-2)18-12-11-14(5)10-8-9-13(3)4/h9,11H,6-8,10,12H2,1-5H3 |
InChI-Schlüssel |
JSLPTLOVXLJELC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(OCC)OCC=C(C)CCC=C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


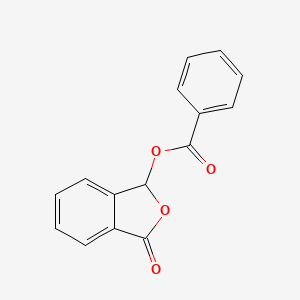

![1(2H)-Naphthalenone, 2-[bis(methylthio)methylene]-3,4-dihydro-](/img/structure/B14612074.png)
![2-Hydroxy-7,8,9,10-tetrahydropyrido[1,2-a]azepin-4(6H)-one](/img/structure/B14612077.png)


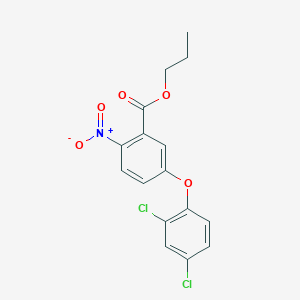
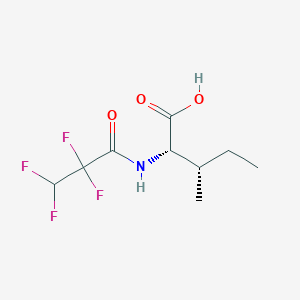
![N-[2-(Benzyloxy)-5-(pyridine-2-carbonyl)phenyl]sulfuric diamide](/img/structure/B14612108.png)
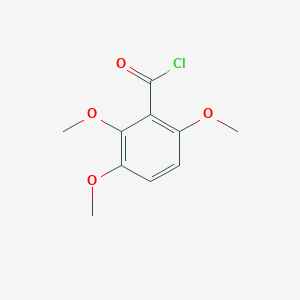
![4-[3-(Piperidin-1-yl)propyl]hexahydro-1H-indene-3a,5,6,7a-tetrol](/img/structure/B14612119.png)
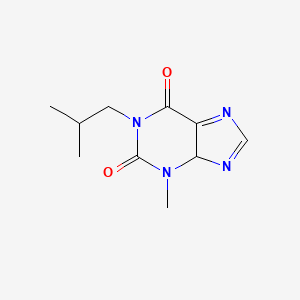
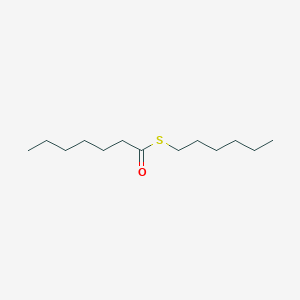
![Pyrimidine, 2-[4-(decyloxy)phenyl]-5-heptyl-](/img/structure/B14612137.png)
